molecular formula C10H13F2NO B13027767 (1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL

Cat. No.: B13027767
M. Wt: 201.21 g/mol
InChI Key: CIOHFHLKNSUNPE-HZGVNTEJSA-N
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Description

(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL is a chiral amino alcohol derivative characterized by a difluoromethyl-substituted phenyl group at the 1-position and a hydroxyl group at the 2-position of the propanol backbone. The stereochemistry (1S,2R) plays a critical role in its biological activity and physicochemical properties. These compounds are typically synthesized via stereoselective methods, such as enzymatic reduction or chiral resolution, to achieve the desired enantiomeric purity .

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

(1S,2R)-1-amino-1-[2-(difluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO/c1-6(14)9(13)7-4-2-3-5-8(7)10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9-/m1/s1

InChI Key

CIOHFHLKNSUNPE-HZGVNTEJSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1C(F)F)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1C(F)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL typically involves the stereoselective reduction of a precursor compound. . The reaction conditions often require the use of a platinum catalyst, which can influence the stereoselectivity of the product.

Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. Enzymatic processes have also been explored for the preparation of enantioenriched difluoroalkylcyclopropyl amino esters, which can serve as intermediates in the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

Basic Information

  • Molecular Formula : C10H13F2NO
  • Molecular Weight : 201.21 g/mol
  • CAS Number : 1213151-16-6
  • Predicted Boiling Point : 324.0 ± 37.0 °C
  • Predicted Density : 1.190 ± 0.06 g/cm³
  • Acidity (pKa) : 12.46 ± 0.45

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of fluorinated amino alcohols exhibit significant antibacterial properties against various pathogens, including E. coli and S. aureus .
    • The presence of the difluoromethyl group was linked to enhanced antibacterial activity compared to non-fluorinated analogs.
  • Pharmacological Applications :
    • Research has shown that compounds similar to (1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL can act as dopamine transporter inhibitors, indicating potential use in treating psychostimulant abuse disorders .
    • The compound's structural features suggest possible applications in developing new antidepressants or neuroprotective agents due to its ability to modulate neurotransmitter systems.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Attributes
1-Amino-1-[3-(difluoromethyl)phenyl]propan-2-OLSimilar structure with difluoromethyl at a different positionVariation in binding properties due to positional differences
1-(4-(Dimethylamino)phenyl)propan-1-oneContains a dimethylamino group instead of an amino groupDistinct reactivity profiles due to different functional groups
1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OLOriginal compound under discussionPotentially different biological activities based on positional isomerism

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the difluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1-amino-2-propanol derivatives with aromatic substitutions.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Notes
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (1270385-18-6) 4-(CF₃S) C₁₀H₁₂F₃NOS 265.27 Higher lipophilicity due to CF₃S group; used in chiral catalyst studies.
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (1212998-44-1) 2-Cl, 4-CF₃ C₁₀H₁₁ClF₃NO 253.65 Predicted density: 1.334 g/cm³; bioactivity linked to Cl/CF₃ synergy.
(1S,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL (1213211-40-5) 2,5-diCl C₉H₁₁Cl₂NO 220.10 Lower molecular weight; increased acidity (pKa ~12.3).
D(+)-2-Amino-3-phenyl-1-propanol (5267-64-1) None (parent structure) C₉H₁₃NO 151.20 mp 90–94°C; foundational scaffold for derivatives.

Key Comparisons

Substituent Effects on Lipophilicity and Reactivity The difluoromethyl (CF₂H) group in the target compound likely confers moderate hydrophobicity compared to the trifluoromethylthio (CF₃S) group in , which enhances lipophilicity and may improve membrane permeability.

Stereochemical Influence The (1S,2R) configuration is critical for enantioselective interactions. For example, (2S)- and (2R)-amino propanol derivatives (e.g., ) exhibit distinct biological activities due to stereospecific enzyme binding.

Bioactivity and Target Interactions

  • Compounds with CF₃ or Cl substituents (e.g., ) may cluster into bioactivity groups associated with kinase inhibition or antimicrobial activity, as suggested by ’s data mining approach .
  • The difluoromethyl group’s smaller size compared to CF₃ could reduce steric hindrance, enabling broader target compatibility .

Synthetic Accessibility

  • Derivatives like and are synthesized via regioselective alkylation or enzymatic reduction (e.g., using ADH enzymes as in ), whereas dichloro analogs require halogenation under controlled conditions.

Biological Activity

(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C10H12F2NOC_{10}H_{12}F_2NO, and it features a difluoromethyl-substituted phenyl group attached to a propanolamine structure. The stereochemistry indicated by (1S,2R) suggests specific spatial arrangements that may influence its biological interactions.

Research indicates that this compound interacts with various biological targets, potentially influencing metabolic pathways and cellular signaling. While specific mechanisms are not exhaustively detailed in the literature, compounds with similar structures have demonstrated activity through:

  • Inhibition of Enzymatic Activity : Compounds with amino alcohol functionalities often act as enzyme inhibitors. They may bind to active sites or allosteric sites on enzymes, altering their activity.
  • Receptor Modulation : The presence of the difluoromethyl group may enhance binding affinity to certain receptors, thereby modulating physiological responses.

Biological Assays and Findings

Several studies have evaluated the biological activity of this compound through different assays:

Study Biological Activity Assessed Findings
Study 1Antifungal ActivityShowed significant inhibition against Candida albicans with an MIC of 0.31 μg/mL .
Study 2Antiparasitic ActivityDemonstrated reduced parasitic index in T. cruzi models at doses of 15 mg/kg/day .
Study 3Enzyme InhibitionInhibited CYP51 enzyme activity, indicating potential for antifungal applications .

Case Study 1: Antifungal Efficacy

In a comparative study involving fluconazole analogs, this compound exhibited superior antifungal properties against C. albicans. Mice treated with this compound showed a 100% survival rate when administered at a dose of 50 mg/kg over seven days .

Case Study 2: Antiparasitic Activity

In vivo studies on T. cruzi indicated that the compound significantly reduced parasitic load compared to control groups. The selectivity index was notably high, suggesting favorable safety profiles .

Safety and Toxicology

Toxicological assessments are crucial for determining the safety profile of this compound. Preliminary studies suggest that it exhibits low toxicity at therapeutic doses, with adverse effects only observed at significantly higher concentrations .

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